6-[4-(benzyloxy)phenyl]-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-[4-(benzyloxy)phenyl]-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes a benzyloxy group, a trifluoromethyl group, and a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(benzyloxy)phenyl]-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyloxy Group: This can be achieved through nucleophilic substitution reactions, where a benzyloxy halide reacts with the pyrazolo[3,4-b]pyridine core.
Addition of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reactors are often employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-[4-(benzyloxy)phenyl]-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or Grignard reagents for alkylation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-[4-(benzyloxy)phenyl]-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and photonics.
Biological Research: It is used as a probe to study various biochemical pathways and molecular interactions.
Industrial Applications: The compound’s reactivity and functional groups make it useful in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 6-[4-(benzyloxy)phenyl]-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The benzyloxy and trifluoromethyl groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The pyrazolo[3,4-b]pyridine core is essential for the compound’s stability and overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 6-[4-(methoxy)phenyl]-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- 6-[4-(ethoxy)phenyl]-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Uniqueness
The uniqueness of 6-[4-(benzyloxy)phenyl]-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine lies in its benzyloxy group, which provides distinct electronic and steric properties compared to methoxy or ethoxy analogs. This difference can lead to variations in biological activity and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H22F3N3O |
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Molecular Weight |
473.5 g/mol |
IUPAC Name |
3-methyl-1-(4-methylphenyl)-6-(4-phenylmethoxyphenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C28H22F3N3O/c1-18-8-12-22(13-9-18)34-27-26(19(2)33-34)24(28(29,30)31)16-25(32-27)21-10-14-23(15-11-21)35-17-20-6-4-3-5-7-20/h3-16H,17H2,1-2H3 |
InChI Key |
RDIPUNHKUDPGPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=N2)C)C(=CC(=N3)C4=CC=C(C=C4)OCC5=CC=CC=C5)C(F)(F)F |
Origin of Product |
United States |
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